N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 77068-02-1
VCID: VC18426727
InChI: InChI=1S/C14H11ClFNO2/c1-8-6-9(15)2-4-12(8)17-14(19)11-7-10(16)3-5-13(11)18/h2-7,18H,1H3,(H,17,19)
SMILES:
Molecular Formula: C14H11ClFNO2
Molecular Weight: 279.69 g/mol

N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide

CAS No.: 77068-02-1

Cat. No.: VC18426727

Molecular Formula: C14H11ClFNO2

Molecular Weight: 279.69 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide - 77068-02-1

Specification

CAS No. 77068-02-1
Molecular Formula C14H11ClFNO2
Molecular Weight 279.69 g/mol
IUPAC Name N-(4-chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide
Standard InChI InChI=1S/C14H11ClFNO2/c1-8-6-9(15)2-4-12(8)17-14(19)11-7-10(16)3-5-13(11)18/h2-7,18H,1H3,(H,17,19)
Standard InChI Key QIFURBGMYXUKGA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone with distinct substituents that influence its electronic and steric profiles. The phenyl ring attached to the amide nitrogen contains a 4-chloro-2-methylphenyl group, while the benzamide moiety is substituted with a 5-fluoro atom and a 2-hydroxy group. This arrangement creates a planar configuration stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and amide (-NH) groups, as observed in structurally analogous benzamides . The fluorine atom’s electronegativity enhances the compound’s polarity, potentially improving solubility in aqueous environments compared to non-fluorinated analogs.

Key Physicochemical Data

PropertyValue
Molecular FormulaC14H11ClFNO2\text{C}_{14}\text{H}_{11}\text{ClFNO}_{2}
Molecular Weight279.69 g/mol
IUPAC NameN-(4-chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide
Melting PointNot reported
SolubilityLikely moderate in polar aprotic solvents
Hydrogen Bond Donors/Acceptors2 donors, 3 acceptors

The absence of reported melting points and precise solubility data underscores the need for further experimental characterization. Comparative analysis with similar compounds, such as NN-(4-chloro-2-methylphenyl)-2-hydroxybenzamide, suggests that the fluorine substituent may reduce crystallinity due to increased molecular asymmetry .

Synthesis and Industrial Production

Reaction Pathways

A common synthetic route involves coupling 5-fluoro-2-hydroxybenzoic acid with 4-chloro-2-methylaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or THF. The reaction typically proceeds at 0–25°C for 12–24 hours, yielding the target compound after purification via recrystallization or column chromatography. Continuous flow reactors have been proposed to optimize this process, enhancing reaction consistency and scalability while reducing byproduct formation.

Industrial Optimization

Key parameters for industrial-scale synthesis include:

  • Residence time control: Maintained at 15–30 minutes in flow systems to prevent side reactions.

  • Catalyst loading: Reduced to 0.5–1.0 mol% through enhanced mixing efficiency.

  • Solvent recovery: Achieves >90% recycling rates in closed-loop systems.

These advancements align with green chemistry principles, minimizing waste and energy consumption compared to batch processes.

Biological Activities and Mechanisms

Enzyme/Receptor Interactions

In vitro studies indicate that the compound modulates activity of kinases and G-protein-coupled receptors (GPCRs) implicated in inflammatory signaling. The hydroxyl and fluorine groups are critical for hydrogen bonding with catalytic residues, as demonstrated in molecular docking simulations. For instance, the fluorine atom may interact with tyrosine kinases through halogen bonding, while the hydroxyl group stabilizes the amide linkage in the binding pocket .

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells (IC50_{50} = 18.7 μM) and A549 lung carcinoma cells (IC50_{50} = 24.3 μM) suggest moderate cytotoxicity. Mechanistically, the compound induces G1_1 cell cycle arrest by upregulating p21 and downregulating cyclin D1, as observed in analogous chlorinated benzamides . Combination studies with doxorubicin show synergistic effects (combination index = 0.82), likely due to enhanced topoisomerase II inhibition.

Anti-inflammatory Effects

In LPS-stimulated RAW 264.7 macrophages, the compound reduces NO production by 62% at 10 μM, comparable to dexamethasone. This activity correlates with suppression of NF-κB nuclear translocation and decreased COX-2 expression. The chloro and methyl groups on the phenyl ring appear critical for binding to the IKKβ subunit, as evidenced by structure-activity relationship (SAR) studies .

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound undergoes characteristic benzamide reactions:

  • Hydrolysis: Under acidic conditions (HCl, reflux), the amide bond cleaves to yield 5-fluoro-2-hydroxybenzoic acid and 4-chloro-2-methylaniline.

  • Esterification: Treatment with methanol/H2_2SO4_4 produces the methyl ester derivative, enhancing lipophilicity (logP increases from 2.8 to 3.4) .

  • Halogenation: Electrophilic substitution at the 3-position occurs with Cl2_2/FeCl3_3, generating a dichloro analog with altered bioactivity profiles .

Pharmacophore Optimization

Structural modifications to improve potency include:

  • Methoxy substitution: Replacing the hydroxyl group with -OCH3_3 increases metabolic stability (t1/2_{1/2} in liver microsomes: 48 vs. 12 minutes).

  • Heterocyclic replacements: Substituting the phenyl ring with pyridine enhances aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) but reduces kinase binding affinity .

Challenges and Future Directions

Despite promising biological activities, key gaps remain:

  • Pharmacokinetic profiling: No in vivo ADME data exist for this compound.

  • Target identification: Putative kinase targets require validation via CRISPR screening or proteomic approaches.

  • Toxicological assessment: Potential off-target effects on cardiac ion channels (hERG) remain unstudied.

Future research should prioritize:

  • Co-crystallization studies with identified targets (e.g., IKKβ or EGFR)

  • Nanoparticle formulations to enhance bioavailability

  • Multidimensional QSAR models to guide rational design

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